molecular formula C25H31N3O2 B12089990 2-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-n-(2-[(4s)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]phenyl)benzenamine CAS No. 485394-25-0

2-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-n-(2-[(4s)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]phenyl)benzenamine

Cat. No.: B12089990
CAS No.: 485394-25-0
M. Wt: 405.5 g/mol
InChI Key: FIJNPJIMVUCDHH-UHFFFAOYSA-N
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Description

2-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-n-(2-[(4s)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]phenyl)benzenamine is a complex organic compound with a unique structure that includes oxazole rings and a benzenamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-n-(2-[(4s)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]phenyl)benzenamine typically involves the formation of oxazole rings through cyclization reactions. The starting materials often include substituted anilines and aldehydes, which undergo condensation reactions to form the oxazole rings. The reaction conditions usually require acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-n-(2-[(4s)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]phenyl)benzenamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include various substituted oxazole and benzenamine derivatives, which can have different functional groups attached to the core structure.

Scientific Research Applications

2-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-n-(2-[(4s)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]phenyl)benzenamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-n-(2-[(4s)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]phenyl)benzenamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate: A similar compound with imidazolium rings instead of oxazole rings.

    1,3-Bis(2,6-bis(1-methylethyl)phenyl)-2-carboxy-1H-imidazolium Inner Salt: Another related compound with a different core structure.

Uniqueness

2-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-n-(2-[(4s)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]phenyl)benzenamine is unique due to its specific arrangement of oxazole rings and the presence of both isopropyl and tert-butyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

485394-25-0

Molecular Formula

C25H31N3O2

Molecular Weight

405.5 g/mol

IUPAC Name

N-[2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)aniline

InChI

InChI=1S/C25H31N3O2/c1-16(2)21-14-29-23(27-21)17-10-6-8-12-19(17)26-20-13-9-7-11-18(20)24-28-22(15-30-24)25(3,4)5/h6-13,16,21-22,26H,14-15H2,1-5H3

InChI Key

FIJNPJIMVUCDHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=CC=C2NC3=CC=CC=C3C4=NC(CO4)C(C)(C)C

Origin of Product

United States

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